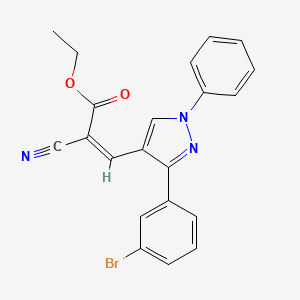

(Z)-ethyl 3-(3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylate

Description

(Z)-Ethyl 3-(3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylate is a heterocyclic compound featuring a pyrazole core substituted with a 3-bromophenyl group at position 3, a phenyl group at position 1, and a cyanoacrylate-ethyl ester moiety at position 2. The Z-configuration of the cyanoacrylate group is critical for its stereochemical and electronic properties. This compound is synthesized via condensation reactions involving pyrazole intermediates and ethyl cyanoacrylate derivatives, as exemplified in analogous syntheses (e.g., Vilsmeier formylation followed by nucleophilic addition) . The bromine atom enhances lipophilicity and may improve biological activity, such as antimicrobial or cytotoxic effects, by influencing molecular interactions with cellular targets . Structural confirmation is typically achieved through IR, ¹H-NMR, and mass spectrometry, with characteristic peaks for CN (2214 cm⁻¹) and C=O (1710 cm⁻¹) groups .

Properties

IUPAC Name |

ethyl (Z)-3-[3-(3-bromophenyl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16BrN3O2/c1-2-27-21(26)16(13-23)11-17-14-25(19-9-4-3-5-10-19)24-20(17)15-7-6-8-18(22)12-15/h3-12,14H,2H2,1H3/b16-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCKMDOCPWCTANN-WJDWOHSUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CN(N=C1C2=CC(=CC=C2)Br)C3=CC=CC=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C\C1=CN(N=C1C2=CC(=CC=C2)Br)C3=CC=CC=C3)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-ethyl 3-(3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Synthesis

The compound features a cyanoacrylate backbone with a substituted pyrazole moiety, which is known for its diverse biological properties. The synthesis typically involves a multi-step process that includes the formation of the pyrazole ring followed by the introduction of the cyanoacrylate group.

Cytotoxicity

A study evaluating the cytotoxic effects of cyanoacrylate adhesives, including ethyl 2-cyanoacrylate, on human osteoblast cells demonstrated that these compounds can exhibit significant cytotoxicity. The direct contact assay revealed that while ethyl 2-cyanoacrylate showed biocompatibility, it still posed some degree of cytotoxicity as indicated by the presence of inhibitory zones around treated cells. Specifically, the optical density measurements from MTT assays indicated that cell viability was significantly impacted by methyl 2-cyanoacrylate, while ethyl 2-cyanoacrylate showed less detrimental effects compared to its methyl counterpart .

Antimicrobial Activity

Research into the antimicrobial properties of related compounds has shown promising results. For instance, derivatives of cyanoacrylate have been tested against various bacterial strains. In vitro studies indicated that certain structural modifications could enhance antimicrobial efficacy, suggesting that this compound may also exhibit similar properties .

Data Tables

| Activity | Compound | Effect |

|---|---|---|

| Cytotoxicity | Ethyl 2-cyanoacrylate | Moderate biocompatibility |

| Antimicrobial | Cyanoacrylate derivatives | Variable effectiveness |

| Inhibition Zone Size | Methyl 2-cyanoacrylate | 200 - 500 μm |

Case Studies

- Cytotoxicity Assessment : A direct contact assay on human oral osteoblast cells revealed that ethyl 2-cyanoacrylate did not significantly differ in optical density from control groups, indicating potential biocompatibility for applications in bone graft fixation .

- Antimicrobial Testing : Various studies have shown that modifications in the cyanoacrylate structure can lead to enhanced antimicrobial activity against common pathogens, suggesting avenues for developing new antimicrobial agents based on this scaffold .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related derivatives, emphasizing substituent effects, synthesis, and bioactivity.

Key Observations:

The antimicrobial activity of compound 14 suggests that heterocyclic moieties (thiazolidinone) synergize with aromatic systems, while the cyanoacrylate group in the target may confer distinct electronic properties . Halogen substitution (Br vs. Cl) influences molecular weight and steric effects. For instance, bromine’s larger atomic radius may enhance van der Waals interactions in biological systems compared to chlorine .

Synthetic Routes: The target compound shares synthetic strategies with analogs, such as the use of pyrazole intermediates and nucleophilic additions. However, its Z-configuration requires precise reaction conditions (e.g., reflux in acetic acid/methanol) to avoid isomerization . Compound 14’s synthesis involves bromoacetate coupling, highlighting the versatility of pyrazole derivatives in forming diverse heterocycles .

Structural and Spectral Differences: IR spectra of the target compound and its analogs confirm functional groups (e.g., CN and C=O stretches). ¹H-NMR data for bromophenyl-containing compounds (e.g., C3) show deshielded aromatic protons due to bromine’s electron-withdrawing effect, a feature likely present in the target compound .

Further studies could explore its efficacy against resistant bacterial strains or cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.